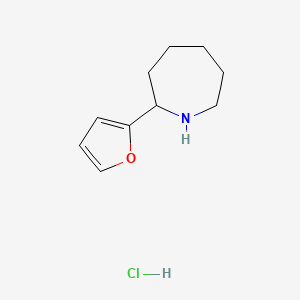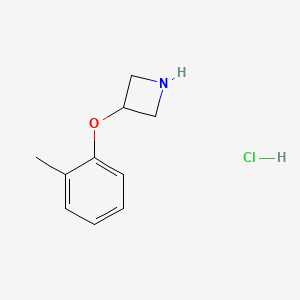![molecular formula C12H15ClN2O B3095835 [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride CAS No. 1269105-69-2](/img/structure/B3095835.png)
[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride
Overview
Description
“[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride” is a chemical compound that is likely to have a complex structure due to the presence of various functional groups. The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is part of many biologically active compounds and is used widely in medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, in particular, is a common feature in many bioactive compounds . The synthesis could involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride” is likely to be complex due to the presence of various functional groups. The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is part of many biologically active compounds and is used widely in medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involving “[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride” could be diverse, given the presence of various functional groups in the molecule. For instance, the pyrrolidine ring in the molecule can undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride” would depend on its molecular structure. The presence of a pyrrolidine ring could influence its solubility, stability, and reactivity .Scientific Research Applications
Drug Development
“[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride” is a compound that can be used in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anticancer Agents
Pyrrole and its fused derivatives, which include “[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride”, have been identified as potent anticancer agents . They have been found to be effective in treating leukemia, lymphoma, and myelofibrosis .
Antibacterial and Antifungal Agents
Compounds containing a pyrrole ring system, such as “[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride”, have been found to have antibacterial and antifungal properties .
Antiprotozoal and Antimalarial Agents
Pyrrole-containing compounds have also been found to have antiprotozoal and antimalarial properties .
Use in Solar Cells
Conjugated polymers, which can include “[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride”, have been used in applications such as solar cells .
Use in Biosensors
“[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride” can also be used in the development of biosensors .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-ethoxy-3-pyrrol-1-ylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-2-15-12-6-5-10(13)9-11(12)14-7-3-4-8-14;/h3-9H,2,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRLPHMJUHNHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)N2C=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B3095777.png)





![[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B3095833.png)
![2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride](/img/structure/B3095840.png)


![2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B3095848.png)